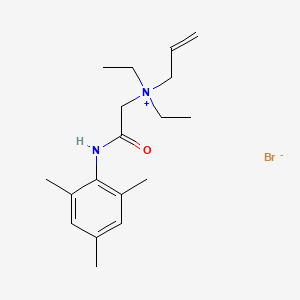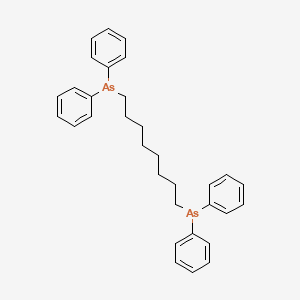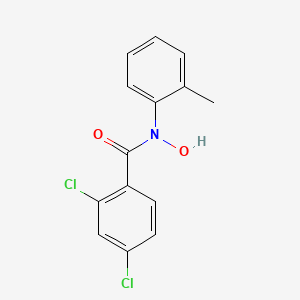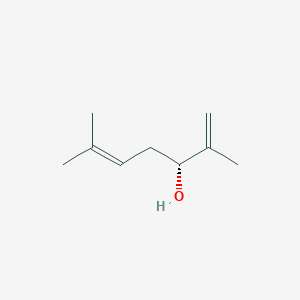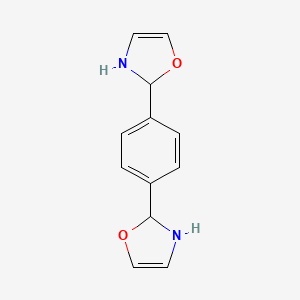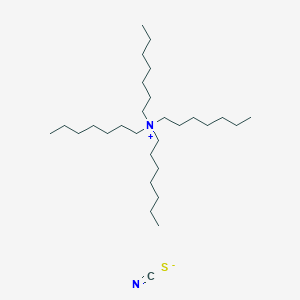
N,N,N-Triheptylheptan-1-aminium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triheptylheptan-1-aminium thiocyanate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triheptylheptan-1-aminium thiocyanate typically involves the quaternization of N,N,N-Triheptylheptan-1-amine with a thiocyanate source. A common method includes reacting N,N,N-Triheptylheptan-1-amine with an alkyl halide, followed by the addition of thiocyanate ions. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triheptylheptan-1-aminium thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts with different anions.
Scientific Research Applications
N,N,N-Triheptylheptan-1-aminium thiocyanate has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems due to its surfactant properties.
Industry: Employed in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N,N,N-Triheptylheptan-1-aminium thiocyanate involves its interaction with cell membranes. The long alkyl chains disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Triheptylheptan-1-aminium bromide
- N,N,N-Triheptylheptan-1-aminium chloride
Uniqueness
N,N,N-Triheptylheptan-1-aminium thiocyanate is unique due to its thiocyanate anion, which imparts specific chemical reactivity and potential biological activity not found in its bromide or chloride counterparts.
Properties
CAS No. |
86108-30-7 |
|---|---|
Molecular Formula |
C29H60N2S |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
tetraheptylazanium;thiocyanate |
InChI |
InChI=1S/C28H60N.CHNS/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;2-1-3/h5-28H2,1-4H3;3H/q+1;/p-1 |
InChI Key |
XEPCIGJWOZICNH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



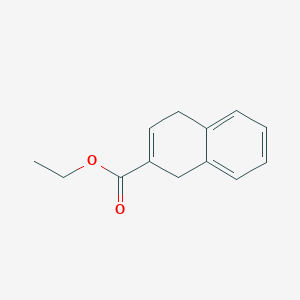
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)
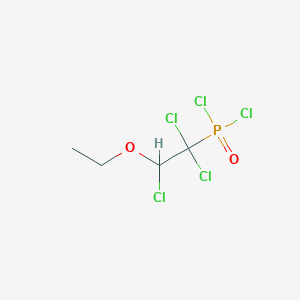
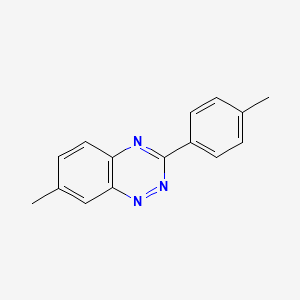
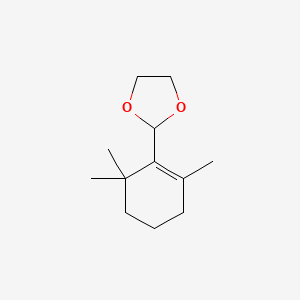
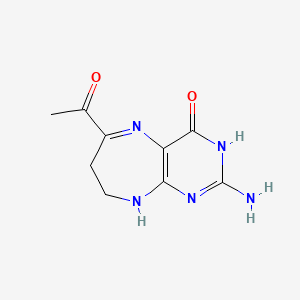
![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)
